molecular formula C19H28N2O3 B10770494 N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B10770494
M. Wt: 332.4 g/mol
InChI Key: VBFBEYXWJLASJA-UHFFFAOYSA-N
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Description

RO 116 1148 is a synthetic organic compound known for its interaction with serotonin receptors, specifically the serotonin type 4 receptor. It has been studied for its potential pharmacological effects and is classified as a bioactive chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO 116 1148 involves the reaction of N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide. The exact synthetic route and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of the benzodioxine ring and subsequent functionalization .

Industrial Production Methods

Industrial production of RO 116 1148 is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and formulated for research purposes .

Chemical Reactions Analysis

Types of Reactions

RO 116 1148 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodioxine compounds .

Scientific Research Applications

Mechanism of Action

RO 116 1148 exerts its effects by binding to the serotonin type 4 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the induction of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This activation triggers downstream signaling pathways, resulting in various physiological effects such as modulation of neurotransmitter release .

Comparison with Similar Compounds

RO 116 1148 is compared with other similar compounds, such as:

  • RO 116-2617
  • RO 116-0086

These compounds share structural similarities and target the same serotonin receptor but may differ in their pharmacological profiles and potency. RO 116 1148 is unique in its specific binding affinity and efficacy in activating the serotonin type 4 receptor .

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C19H28N2O3/c1-2-3-9-21-10-7-15(8-11-21)14-20-19(22)16-5-4-6-17-18(16)24-13-12-23-17/h4-6,15H,2-3,7-14H2,1H3,(H,20,22)

InChI Key

VBFBEYXWJLASJA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3

Origin of Product

United States

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